molecular formula C9H12BrNO2 B8347718 5-[Bis(methyloxy)methyl]-3-bromo-2-methylpyridine

5-[Bis(methyloxy)methyl]-3-bromo-2-methylpyridine

Cat. No. B8347718
M. Wt: 246.10 g/mol
InChI Key: JQRMDKQUMQGSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[Bis(methyloxy)methyl]-3-bromo-2-methylpyridine is a useful research compound. Its molecular formula is C9H12BrNO2 and its molecular weight is 246.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[Bis(methyloxy)methyl]-3-bromo-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[Bis(methyloxy)methyl]-3-bromo-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

3-bromo-5-(dimethoxymethyl)-2-methylpyridine

InChI

InChI=1S/C9H12BrNO2/c1-6-8(10)4-7(5-11-6)9(12-2)13-3/h4-5,9H,1-3H3

InChI Key

JQRMDKQUMQGSNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(OC)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealed tube charged with a solution of 5-bromo-6-methyl-3-pyridinecarbaldehyde (for a synthesis see PB62797 Intermediate 69) (191 mg, 0.955 mmol) in MeOH (15 ml) was added trimethyl orthoformate (1.045 ml, 9.55 mmol) and HCl (4M solution in 1,4-dioxane, 0.573 ml, 2.292 mmol). The reaction mixture was stirred at 70° C. for 2 h 30 min. The solution was concentrated under vacuum and the residue was diluted with saturated NaHCO3 and EtOAc. The organic phase was extracted, dried over anhydrous Na2SO4 and concentrated under reduced pressure to give a pale oil. The crude was purified by flash chromatography using a 5 g Merck silica gel cartridge, and EtOAc/Hexane 1/9 as eluent to give 5-[bis(methyloxy)methyl]-3-bromo-2-methylpyridine (129.5 mg, 52%) as a yellow oil pure enough to be used in the next step.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
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Intermediate 69
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0 (± 1) mol
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reactant
Reaction Step Two
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1.045 mL
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reactant
Reaction Step Three
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Quantity
0.573 mL
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reactant
Reaction Step Three
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Quantity
15 mL
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solvent
Reaction Step Four

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